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Compound of Interest

Compound Name: Bis(6-Bromoquinoline)sulfate

Cat. No.: B1372230 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Bis(6-
Bromoquinoline)sulfate

Introduction
Bis(6-Bromoquinoline)sulfate is a chemical compound distinguished by its structure, which

features two 6-bromoquinoline moieties linked via a sulfate group.[1] This arrangement, formed

through a classic acid-base reaction where the Lewis base nitrogen of the quinoline ring is

protonated by sulfuric acid, results in a salt with distinct physicochemical properties compared

to its parent heterocycle, 6-bromoquinoline.[1] The presence of the sulfate counter-ion

generally enhances aqueous solubility and modifies the crystalline structure, making it a

compound of interest for various applications, from a versatile intermediate in organic synthesis

to a reagent in biochemical assays.[1]

Derivatives of 6-bromoquinoline have garnered significant attention in medicinal chemistry for

their potential as antimicrobial and anticancer agents, with some inhibiting critical cellular

pathways like the PI3K/Akt/mTOR signaling cascade.[1][2] Understanding the core

physicochemical properties of Bis(6-Bromoquinoline)sulfate is therefore paramount for

researchers in drug discovery and development, as these characteristics govern its reactivity,

formulation, handling, and analytical characterization.

This technical guide provides a comprehensive examination of the synthesis, purification, and

detailed analytical protocols for Bis(6-Bromoquinoline)sulfate, offering field-proven insights

and methodologies for its effective application in a research setting.
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Section 1: Chemical Identity and Molecular
Structure
A precise understanding of the molecular identity is the foundation of all subsequent chemical

and biological investigations.

Compound Identification
The fundamental identifiers for Bis(6-Bromoquinoline)sulfate are summarized below,

providing a clear reference for procurement, registration, and literature searches.

Property Value Source(s)

CAS Number 1072944-78-5 [1][3]

Molecular Formula C₁₈H₁₄Br₂N₂O₄S [1]

Molecular Weight 514.2 g/mol [1]

IUPAC Name 6-bromoquinoline;sulfuric acid [1]

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=

C1.C1=CC2=C(C=CC(=C2)Br)

N=C1.OS(=O)(=O)O

[1]

InChI Key
FKKDZNQCLIGYAM-

UHFFFAOYSA-N
[1]

Molecular Structure and Rationale
The structure of Bis(6-Bromoquinoline)sulfate is that of a salt. It consists of two protonated 6-

bromoquinoline cations (quinolinium ions) and one sulfate dianion. The protonation occurs at

the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons and acts as a

Lewis base.[1] This interaction is crucial as it significantly alters the molecule's properties from

the parent 6-bromoquinoline, most notably by increasing its polarity and potential for hydrogen

bonding, thereby enhancing its solubility in polar solvents.[1]

Caption: Structure of Bis(6-Bromoquinoline)sulfate.
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Section 2: Synthesis and Purification
The preparation of high-purity Bis(6-Bromoquinoline)sulfate is a critical prerequisite for its

use in sensitive applications. The process involves the synthesis of the 6-bromoquinoline

precursor followed by salt formation and purification.

Synthesis Pathway
The most common route involves a two-stage process: the synthesis of 6-bromoquinoline,

often via the Skraup reaction, followed by its reaction with sulfuric acid.[1][4][5]

Stage 1: Synthesis of 6-Bromoquinoline: The Skraup reaction is a classic method for

quinoline synthesis, involving the reaction of an aniline (in this case, p-bromoaniline) with

glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[4][5] The sulfuric acid serves

to dehydrate the glycerol into acrolein, which then reacts with the aniline through a series of

steps including Michael addition, cyclization, and oxidation to form the quinoline ring.[5]

Stage 2: Salt Formation: Two equivalents of the synthesized 6-bromoquinoline are reacted

with one equivalent of sulfuric acid.[1] This is an exothermic acid-base reaction where the

quinoline nitrogen is protonated, leading to the formation of the sulfate salt.

Caption: General workflow for synthesis and purification.

Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying the final product, leveraging the

compound's good solubility in polar solvents at high temperatures and poor solubility at lower

temperatures.[1]

Rationale for Solvent Choice: Polar solvents such as ethanol, methanol, or water are

effective for this process.[1] Their polarity is well-suited to dissolve the ionic sulfate salt at

elevated temperatures. The significant drop in solubility upon cooling allows for efficient

recovery of the purified compound as crystals, leaving impurities behind in the solvent.

Step-by-Step Protocol:

Dissolution: Place the crude Bis(6-Bromoquinoline)sulfate in an Erlenmeyer flask. Add a

minimal amount of the chosen solvent (e.g., ethanol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1372230?utm_src=pdf-body
https://www.smolecule.com/products/s809425
https://pdf.benchchem.com/19/6_Bromoquinoline_CAS_number_5332_25_2_specifications.pdf
https://pdf.benchchem.com/19/Synthesis_of_6_Bromoquinoline_from_4_Bromoaniline_via_Skraup_Reaction_An_Application_Note_and_Detailed_Protocol.pdf
https://pdf.benchchem.com/19/6_Bromoquinoline_CAS_number_5332_25_2_specifications.pdf
https://pdf.benchchem.com/19/Synthesis_of_6_Bromoquinoline_from_4_Bromoaniline_via_Skraup_Reaction_An_Application_Note_and_Detailed_Protocol.pdf
https://pdf.benchchem.com/19/Synthesis_of_6_Bromoquinoline_from_4_Bromoaniline_via_Skraup_Reaction_An_Application_Note_and_Detailed_Protocol.pdf
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.smolecule.com/products/s809425
https://www.benchchem.com/product/b1372230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating: Gently heat the mixture on a hot plate with stirring until the solid completely

dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding an

excess which would reduce yield.

Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room

temperature. Slow cooling encourages the formation of larger, purer crystals. The process

can be completed by placing the flask in an ice bath.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol)

to remove any remaining soluble impurities from the crystal surfaces.[1] Using cold solvent is

critical to prevent the dissolution of the product.

Drying: Dry the purified crystals under vacuum at room temperature to remove residual

solvent.

Expert Insight: The potential for polymorphism exists, meaning the compound can form

different crystal structures depending on the crystallization conditions (solvent, temperature,

cooling rate).[1] This can impact physical properties like solubility and melting point.

Therefore, maintaining consistent and controlled crystallization conditions is crucial for

reproducible results.

Section 3: Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments

and are essential for designing experiments and formulations. While specific experimental data

for Bis(6-Bromoquinoline)sulfate is limited, the properties of its precursor, 6-bromoquinoline,

provide a useful baseline.
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Property Value / Observation
Comments /
Rationale

Source(s)

Appearance

Light brown or light

yellow solid/liquid (for

6-bromoquinoline)

The sulfate salt is

expected to be a

crystalline solid.

[4]

Melting Point
19 - 24 °C (for 6-

bromoquinoline)

The melting point of

the sulfate salt is

expected to be

significantly higher

due to its ionic nature

and strong

intermolecular forces.

[4][6]

Boiling Point
116 °C at 6 mmHg (for

6-bromoquinoline)

As a salt, Bis(6-

Bromoquinoline)sulfat

e will likely

decompose at high

temperatures rather

than boil.

[4][6]

Solubility

Good solubility in

polar solvents

(ethanol, methanol,

water).

The ionic sulfate

moiety significantly

enhances solubility in

polar media compared

to the parent 6-

bromoquinoline.

[1]

Section 4: Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of Bis(6-
Bromoquinoline)sulfate. The protocols described here are adapted from established methods

for quinoline derivatives and are directly applicable.[2][4][7]

Caption: Integrated workflow for analytical characterization.
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High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Causality: HPLC is the gold standard for determining the purity of organic compounds. A

reversed-phase method (e.g., using a C18 column) is ideal, as it separates compounds

based on hydrophobicity. The aromatic quinoline rings provide strong UV absorbance,

allowing for sensitive detection.[2]

Step-by-Step Protocol:

Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase

column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and

water. A small amount of an acid modifier (e.g., 0.1% formic acid) is often added to improve

peak shape for nitrogen-containing heterocycles.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Filter the

solution through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.[2]

Injection Volume: 10 µL.

Detection Wavelength: 254 nm (effective for aromatic systems).[2]

Gradient: A gradient elution (e.g., starting with 10% acetonitrile and ramping to 90% over

20 minutes) is recommended to ensure elution of all potential impurities.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to

the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
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Causality: NMR provides definitive structural information by probing the chemical

environment of ¹H and ¹³C nuclei. It can confirm the presence of the 6-bromoquinoline

skeleton, verify the protonation state of the nitrogen, and ensure the correct ratio of cation to

anion.[4][7]

Step-by-Step Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated

solvent, such as DMSO-d₆ or D₂O, which are capable of dissolving the salt.

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[7]

¹H NMR Acquisition: Acquire the spectrum with standard parameters. The aromatic protons

of the quinoline ring are expected to appear in the 7.5-9.0 ppm range. The N-H proton will

likely be a broad signal at a higher chemical shift.

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Aromatic carbons are expected

between 120-150 ppm.[7]

Data Processing: Process the raw data (Fourier transform, phase correction, baseline

correction). The chemical shifts are referenced to the residual solvent peak. The integration

of the ¹H NMR signals should correspond to the number of protons in the structure.

Mass Spectrometry (MS) for Molecular Weight
Confirmation

Causality: MS is used to confirm the molecular weight of the compound. Electrospray

Ionization (ESI) is the preferred technique for salts as it can gently transfer the pre-formed

ions from solution into the gas phase for analysis.

Step-by-Step Protocol:

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent

compatible with ESI, such as methanol or acetonitrile/water.[7]

Instrumentation: A mass spectrometer equipped with an ESI source.
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MS Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum

in positive ion mode. The primary ion observed should be the 6-bromoquinolinium cation

[C₉H₇BrN]⁺ at m/z ≈ 208/210, showing the characteristic isotopic pattern of a single bromine

atom. The sulfate anion is not typically observed in positive mode.

Data Analysis: Confirm that the observed m/z and isotopic pattern match the theoretical

values for the 6-bromoquinolinium cation.

Section 5: Applications and Biological Context
While Bis(6-Bromoquinoline)sulfate is primarily an intermediate, its structural motifs are

highly relevant in drug development.[1]

Synthetic Intermediate: The bromine atom at the 6-position is a versatile handle for

introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the synthesis of diverse libraries of quinoline derivatives.[8]

Biological Activity of Derivatives: Quinoline derivatives are known to possess a wide range of

biological activities. Specifically, compounds derived from 6-bromoquinoline have shown

promise as antimicrobial and anticancer agents.[1]

Mechanism of Action Context: The anticancer activity of some quinoline-based compounds

has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is

a central regulator of cell growth, proliferation, and survival, and its dysregulation is a

common feature in many cancers.[2] Inhibiting key nodes in this pathway can halt

uncontrolled cell growth and induce apoptosis.
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Biochemical Reagent: Bis(6-Bromoquinoline)sulfate has been noted for its potential use

as a stain for proteins in polyacrylamide gels, offering a tool for protein visualization in

proteomics research.[1]

Conclusion
Bis(6-Bromoquinoline)sulfate is a compound whose value is defined by its distinct

physicochemical properties. The formation of a sulfate salt from the 6-bromoquinoline

precursor enhances polarity and solubility, facilitating its use in various synthetic and analytical
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contexts. Its true significance lies in its role as a key building block, where the quinoline scaffold

and reactive bromine handle allow for the development of novel molecules with potential

therapeutic applications, particularly in oncology. The methodologies for synthesis, purification,

and characterization outlined in this guide provide a robust framework for researchers to

reliably produce and validate this compound, enabling its effective use in advancing chemical

and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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